molecular formula C18H20N2O2S2 B430973 ethyl 2-{[(benzylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(benzylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B430973
M. Wt: 360.5g/mol
InChI Key: QOFRCCGUSKYKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(benzylcarbamothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of ethyl 2-{[(benzylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions often require heating and the use of solvents like ethanol or methanol. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[(benzylcarbamothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation . The exact molecular pathways and targets are still under investigation, but its activity is believed to be related to its unique thiophene structure.

Comparison with Similar Compounds

Ethyl 2-[(benzylcarbamothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of ethyl 2-{[(benzylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5g/mol

IUPAC Name

ethyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O2S2/c1-2-22-17(21)15-13-9-6-10-14(13)24-16(15)20-18(23)19-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H2,19,20,23)

InChI Key

QOFRCCGUSKYKAC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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